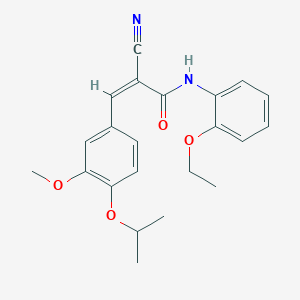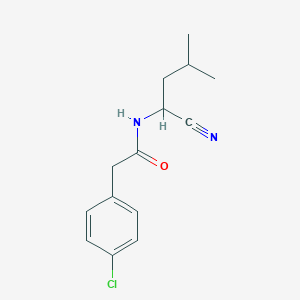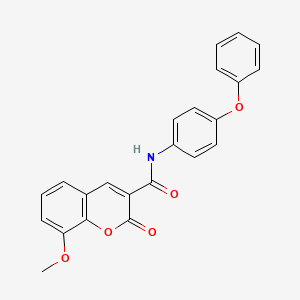
(2R)-3-Cyclohexyl-2-methylpropan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-3-Cyclohexyl-2-methylpropan-1-amine, also known as cyclohexylmethylamphetamine (CHMA), is a chemical compound that belongs to the amphetamine class. It is a psychoactive drug that is structurally similar to amphetamines, which are commonly used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. CHMA is a relatively new compound, and there is limited research available on its properties, synthesis, and potential applications.
Wirkmechanismus
CHMA works by increasing the release of dopamine in the brain, which is a neurotransmitter that is involved in the regulation of mood, motivation, and reward. CHMA acts as a substrate for the dopamine transporter, which transports dopamine from the synapse back into the presynaptic neuron. By inhibiting the reuptake of dopamine, CHMA increases the concentration of dopamine in the synapse, which results in increased dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects
CHMA has been shown to have similar effects to other amphetamines, including increased alertness, euphoria, and decreased appetite. It has also been shown to increase heart rate, blood pressure, and body temperature. These effects are believed to be due to the release of dopamine and other neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using CHMA in laboratory experiments include its ability to selectively increase dopamine release, which could be useful in studying the role of dopamine in various neurological disorders. However, the limited research available on CHMA means that its safety profile and potential side effects are not well understood. Additionally, the potential for abuse and addiction must be considered when using CHMA in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research on CHMA. One area of interest is the development of new drugs based on the structure of CHMA that could have improved safety profiles and therapeutic potential. Additionally, further research is needed to fully understand the biochemical and physiological effects of CHMA, as well as its potential applications in the field of neuroscience. Finally, studies on the potential risks and benefits of CHMA use must be conducted to determine its safety and potential for abuse.
Synthesemethoden
The synthesis of CHMA involves the reduction of the ketone group of 3-cyclohexyl-2-methyl-1-phenylpropan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction takes place in anhydrous solvents such as diethyl ether or tetrahydrofuran under reflux conditions. The product is purified through recrystallization or chromatography to obtain pure CHMA.
Wissenschaftliche Forschungsanwendungen
CHMA is a relatively new compound, and there is limited research available on its potential applications. However, it has been suggested that CHMA may have potential as a research tool in the field of neuroscience, particularly in the study of the dopaminergic system. CHMA has been shown to increase dopamine release in the brain, which could be useful in studying the role of dopamine in various neurological disorders such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
(2R)-3-cyclohexyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N/c1-9(8-11)7-10-5-3-2-4-6-10/h9-10H,2-8,11H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGVMMURYISEFJ-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1CCCCC1)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3-Cyclohexyl-2-methylpropan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-chlorophenyl)amino]acrylate](/img/structure/B2997329.png)

![2-(2-methoxyphenyl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2997331.png)
![N-(4-methylbenzyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2997333.png)
![(2Z)-N-acetyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2997334.png)

![Methyl 4-{[(3-methyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B2997338.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2997339.png)
![N-tert-butyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2997340.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2997341.png)


![N-(4-bromophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2997350.png)